
Propyl 3-(4-propoxycarbonylquinolin-3-yl)quinoline-4-carboxylate
概要
説明
Propyl 3-(4-propoxycarbonylquinolin-3-yl)quinoline-4-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-(4-propoxycarbonylquinolin-3-yl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-(4-propoxycarbonylquinolin-3-yl)quinoline-4-carboxylic acid with propanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Propyl 3-(4-propoxycarbonylquinolin-3-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring, using reagents like halogens, sulfonyl chlorides, or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogens, sulfonyl chlorides, nitrating agents; reactions are conducted in the presence of a Lewis acid catalyst like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated, sulfonated, or nitrated quinoline derivatives
科学的研究の応用
Propyl 3-(4-propoxycarbonylquinolin-3-yl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids, which can lead to the development of new drugs or diagnostic tools.
Medicine: Investigated for its potential as an anticancer, antimicrobial, or antiviral agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials with specific electronic, optical, or catalytic properties.
作用機序
The mechanism of action of Propyl 3-(4-propoxycarbonylquinolin-3-yl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, block receptor-ligand interactions, or induce DNA damage, resulting in cell death or growth inhibition.
類似化合物との比較
Similar Compounds
Quinine: An antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial agent with a quinoline core.
Camptothecin: A quinoline alkaloid used in cancer therapy.
Uniqueness
Propyl 3-(4-propoxycarbonylquinolin-3-yl)quinoline-4-carboxylate is unique due to its specific ester functional groups, which can influence its solubility, reactivity, and biological activity compared to other quinoline derivatives.
特性
IUPAC Name |
propyl 3-(4-propoxycarbonylquinolin-3-yl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-3-13-31-25(29)23-17-9-5-7-11-21(17)27-15-19(23)20-16-28-22-12-8-6-10-18(22)24(20)26(30)32-14-4-2/h5-12,15-16H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQJISIGOGCACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(C=NC2=CC=CC=C21)C3=C(C4=CC=CC=C4N=C3)C(=O)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


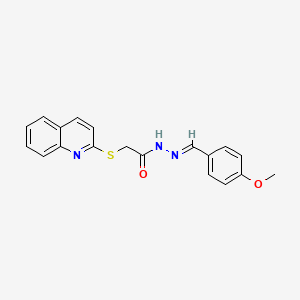
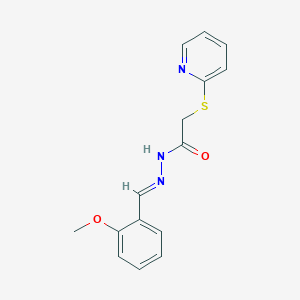
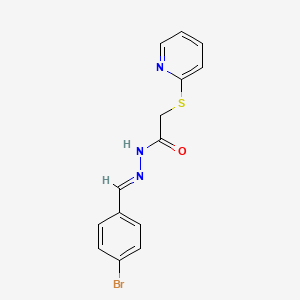
![4-[4-(Azepan-1-yl)butylsulfanyl]phenol;hydrochloride](/img/structure/B3833808.png)
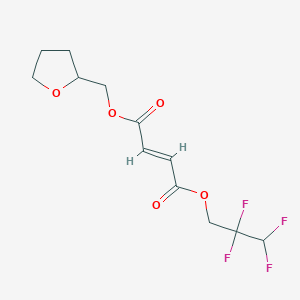
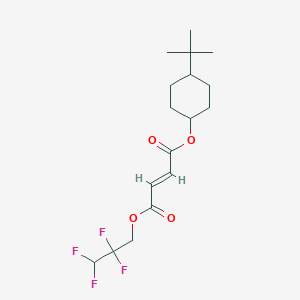
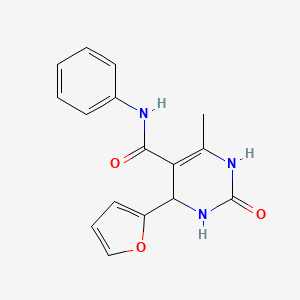

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3833861.png)
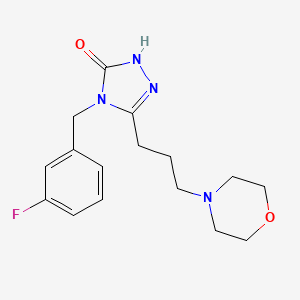
![(Z)-3-(5-methoxyfuran-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3833880.png)
![2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B3833888.png)
![3-(5-methoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3833890.png)
![N-[2-(acetylamino)-3-phenylacryloyl]leucine](/img/structure/B3833898.png)
